molecular formula C14H21IO B7861998 1-Iodo-3-(octyloxy)benzene

1-Iodo-3-(octyloxy)benzene

Cat. No.: B7861998
M. Wt: 332.22 g/mol
InChI Key: IQNNGTGXDUVZLS-UHFFFAOYSA-N
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Description

1-Iodo-3-(octyloxy)benzene is an aromatic compound featuring an iodine substituent at the para position relative to an octyloxy chain (-O-C₈H₁₇) on a benzene ring. This structure combines the electron-withdrawing iodine atom with a long alkyl ether chain, conferring unique physicochemical properties. The octyloxy group enhances solubility in nonpolar solvents and may facilitate self-assembly in liquid crystalline or polymeric materials, as seen in its use in fullerene-based polymers for organic electronics . The iodine atom serves as a reactive site for cross-coupling reactions, such as Mizoroki–Heck or Suzuki–Miyaura couplings, making it valuable in synthetic chemistry .

Properties

IUPAC Name

1-iodo-3-octoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNNGTGXDUVZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(octyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-(octyloxy)benzene using iodine and an oxidizing agent such as hydrogen peroxide or urea-hydrogen peroxide (UHP) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, ensuring the preservation of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of environmentally friendly solvents and reagents is crucial for sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(octyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Iodinated aromatic compounds.

Scientific Research Applications

1-Iodo-3-(octyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates electrophilic substitution reactions. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, forming a palladium-aryl intermediate that undergoes transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

1-Iodo-3-(trifluoromethoxy)benzene

  • Structure : Replaces the octyloxy group with a trifluoromethoxy (-O-CF₃) group.
  • Properties : The electron-withdrawing -CF₃ group increases electrophilicity at the iodine site, enhancing reactivity in palladium-catalyzed couplings. Boiling point: 185–186°C; density: 1.855 g/cm³ .
  • Applications : Used in synthesizing Mycobacterium tuberculosis proteasome inhibitors .

1-Iodo-3-(undec-10-enyloxy)benzene

  • Structure : Features an unsaturated undecenyloxy chain (-O-C₁₁H₂₀-CH₂CH₂).
  • Synthesis: Prepared via alkylation of 3-iodophenol with 11-iodoundec-1-ene under reflux with K₂CO₃ and 18-crown-6 .
  • Applications : The terminal alkene enables further functionalization (e.g., hydroformylation) for bioactive molecule synthesis.

1-Iodo-3-(2-methoxyethoxy)benzene

  • Structure : Contains a shorter, polar methoxyethoxy (-O-CH₂CH₂-OCH₃) chain.
  • Properties : Increased polarity due to ether oxygen atoms; SMILES: COCCOC₁=CC(=CC=C₁)I .
  • Applications: Potential use in optoelectronics, where polar side chains modulate charge transport.

1-Iodo-3-(trifluoromethyl)benzene

  • Structure : Substitutes octyloxy with a trifluoromethyl (-CF₃) group.
  • Properties : Molecular weight: 272.01 g/mol; CAS: 401-81-0. The -CF₃ group imparts high thermal stability and lipophilicity .
  • Applications : Common in agrochemicals and pharmaceuticals due to metabolic stability.

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